molecular formula C15H24O6Si B14439899 (Triethoxysilyl)methyl 4-methoxybenzoate CAS No. 76241-05-9

(Triethoxysilyl)methyl 4-methoxybenzoate

Cat. No.: B14439899
CAS No.: 76241-05-9
M. Wt: 328.43 g/mol
InChI Key: COGNOAFMCPNFTJ-UHFFFAOYSA-N
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Description

(Triethoxysilyl)methyl 4-methoxybenzoate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a triethoxysilyl group attached to a methyl 4-methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Triethoxysilyl)methyl 4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with a triethoxysilane derivative. One common method is the esterification of 4-methoxybenzoic acid with (triethoxysilyl)methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(Triethoxysilyl)methyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.

    Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, which are important in the formation of polymeric materials.

    Substitution: The methoxy group on the benzene ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acidic solutions are commonly used to hydrolyze the triethoxysilyl group.

    Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, can facilitate the condensation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Condensation: Polymeric siloxanes.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(Triethoxysilyl)methyl 4-methoxybenzoate has a wide range of applications in scientific research:

    Materials Science: It is used as a precursor for the synthesis of siloxane-based polymers and materials with unique mechanical and thermal properties.

    Chemistry: The compound is utilized in the development of functionalized surfaces and coatings, as well as in the synthesis of other organosilicon compounds.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.

    Industry: The compound is used in the production of adhesives, sealants, and coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (Triethoxysilyl)methyl 4-methoxybenzoate involves the hydrolysis and condensation of the triethoxysilyl group, leading to the formation of siloxane bonds. These reactions are crucial for the compound’s ability to form stable polymeric networks. The methoxybenzoate moiety can interact with various molecular targets, depending on the specific application, such as surface functionalization or drug delivery.

Comparison with Similar Compounds

Similar Compounds

    (Triethoxysilyl)methyl benzoate: Similar structure but lacks the methoxy group on the benzene ring.

    (Trimethoxysilyl)methyl 4-methoxybenzoate: Similar structure but with trimethoxysilyl group instead of triethoxysilyl.

    (Triethoxysilyl)ethyl 4-methoxybenzoate: Similar structure but with an ethyl linker instead of a methyl linker.

Uniqueness

(Triethoxysilyl)methyl 4-methoxybenzoate is unique due to the presence of both the triethoxysilyl group and the methoxybenzoate moiety. This combination imparts specific reactivity and functional properties, making it suitable for applications that require both hydrolyzable silane groups and aromatic ester functionalities. The methoxy group on the benzene ring can also influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

76241-05-9

Molecular Formula

C15H24O6Si

Molecular Weight

328.43 g/mol

IUPAC Name

triethoxysilylmethyl 4-methoxybenzoate

InChI

InChI=1S/C15H24O6Si/c1-5-19-22(20-6-2,21-7-3)12-18-15(16)13-8-10-14(17-4)11-9-13/h8-11H,5-7,12H2,1-4H3

InChI Key

COGNOAFMCPNFTJ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](COC(=O)C1=CC=C(C=C1)OC)(OCC)OCC

Origin of Product

United States

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